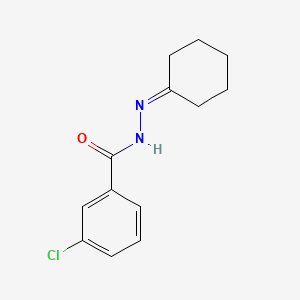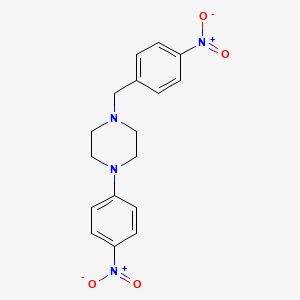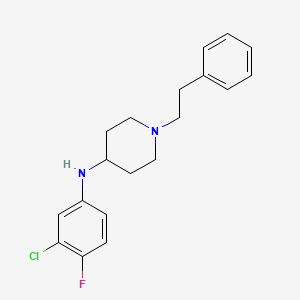
3-chloro-N'-cyclohexylidenebenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-cyclohexylidenebenzohydrazide, also known as CCNBH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that is widely used in various research studies due to its unique properties.
作用機序
The mechanism of action of 3-chloro-N'-cyclohexylidenebenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to inhibit the production of inflammatory cytokines, which suggests its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Moreover, this compound has been found to increase the levels of glutathione, which is an important antioxidant in the body. This compound has also been found to reduce the levels of reactive oxygen species, which suggests its anti-oxidant activity.
実験室実験の利点と制限
3-chloro-N'-cyclohexylidenebenzohydrazide has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, this compound has been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations as well. It has poor solubility in water, which makes it challenging to use in aqueous solutions. Moreover, this compound has a short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for the research on 3-chloro-N'-cyclohexylidenebenzohydrazide. One of the potential directions is to study the effect of this compound on other types of cancer cells. Moreover, the use of this compound as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease can be explored further. Furthermore, the development of new synthetic methods for this compound can be investigated to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It possesses various properties that make it a suitable candidate for studies related to cancer, inflammation, and neurodegenerative diseases. The synthesis method of this compound is relatively simple, and it has several advantages and limitations when used in lab experiments. Further research on this compound can lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis method of 3-chloro-N'-cyclohexylidenebenzohydrazide involves the reaction of 3-chlorobenzohydrazide with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
3-chloro-N'-cyclohexylidenebenzohydrazide has been extensively used in various scientific research studies. It has been found to possess potent antitumor, anti-inflammatory, and anti-oxidant properties. This compound has also been used as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to exhibit anti-viral properties against the hepatitis C virus.
特性
IUPAC Name |
3-chloro-N-(cyclohexylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOGQXVUPHISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)

![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)


![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)

![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)


![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
